{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol
CAS No.: 952183-25-4
Cat. No.: VC2545846
Molecular Formula: C11H10F3N3O
Molecular Weight: 257.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952183-25-4 |
|---|---|
| Molecular Formula | C11H10F3N3O |
| Molecular Weight | 257.21 g/mol |
| IUPAC Name | [1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |
| Standard InChI | InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |
| Standard InChI Key | RUZHXGCIFNXZBQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
Introduction
Chemical Structure and Properties
Chemical Identity
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol features a 1,2,3-triazole core substituted with a hydroxymethyl group at position 4 and a 3-(trifluoromethyl)benzyl group at position 1. Table 1 presents the key identifiers and basic information for this compound.
Table 1: Chemical Identity and Basic Information
| Parameter | Information |
|---|---|
| IUPAC Name | [1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol |
| CAS Number | 952183-25-4 |
| Molecular Formula | C₁₁H₁₀F₃N₃O |
| Molecular Weight | 257.21 g/mol |
| Standard InChI | InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2 |
| Standard InChIKey | RUZHXGCIFNXZBQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO |
| PubChem Compound ID | 24213795 |
The compound consists of three main structural components: a 1,2,3-triazole heterocyclic ring, a hydroxymethyl group, and a 3-(trifluoromethyl)benzyl moiety. The presence of these functional groups contributes to its versatility in various chemical transformations and potential biological interactions.
Physical Properties
The physical properties of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol are crucial for understanding its behavior in different environments and applications. Table 2 summarizes the key physical characteristics of this compound.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in literature |
| Melting Point | 73-74°C |
| Solubility | Soluble in common organic solvents |
| Storage Temperature | Ambient |
| Hazard Classification | Irritant |
The compound exhibits a relatively low melting point (73-74°C), which is typical for many triazole derivatives with similar substituents . The presence of the hydroxymethyl group likely contributes to hydrogen bonding capabilities, affecting its solubility and intermolecular interactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click chemistry" reaction. This approach represents one of the most efficient methods for constructing 1,2,3-triazole rings with high regioselectivity and yield.
Based on synthetic methodologies for similar compounds, a general synthetic route would involve:
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Preparation of the 3-(trifluoromethyl)benzyl azide from the corresponding benzyl halide
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Reaction with propargyl alcohol via CuAAC to form the 1,2,3-triazole ring
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Purification steps to obtain the final product
The synthesis of related triazole compounds often employs similar methodologies. For instance, the synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol follows comparable pathways, utilizing benzyl azide and propargyl alcohol as starting materials .
Applications and Research Significance
Research Applications
{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol is primarily utilized as a bioactive small molecule in research settings. Its applications include:
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Synthetic Intermediate: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
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Chemical Probe: The triazole ring, coupled with the trifluoromethyl group, makes this compound potentially useful as a chemical probe for studying biological systems.
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Structure-Activity Relationship Studies: Researchers may employ this compound in structure-activity relationship studies to understand how structural modifications affect biological activity.
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Materials Science: Triazole derivatives are explored in materials science for applications in coordination chemistry, polymer science, and supramolecular chemistry.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol are documented in the literature. Table 3 compares this compound with selected related structures.
Table 3: Comparison with Structural Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Difference |
|---|---|---|---|---|
| {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol | C₁₁H₁₀F₃N₃O | 257.21 | 73-74 | Reference compound |
| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | C₁₀H₁₁N₃O | 189.21 | 74-76 | Lacks trifluoromethyl group |
| [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol | C₁₁H₁₃N₃O | 203.25 | 85-87 | Contains 4-methyl instead of 3-trifluoromethyl |
| (5-amino-1H-1,2,4-triazol-3-yl)methanol | C₃H₆N₄O | 114.11 | Not specified | Different triazole isomer with amino group |
The structural variations among these compounds, particularly in the substituents on the benzyl group and the triazole ring, lead to differences in physical properties and potentially in biological activities . For instance, the presence of the trifluoromethyl group in {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol likely affects its lipophilicity, electronic properties, and metabolic stability compared to (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol.
Structure-Property Relationships
The structure-property relationships observed in these triazole derivatives provide valuable insights into how structural modifications affect physical and chemical properties:
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Melting Point Variation: The melting point varies with substituent patterns, with [1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol showing a higher melting point (85-87°C) compared to {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol (73-74°C) and (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (74-76°C) .
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Electronic Effects: The trifluoromethyl group exerts strong electron-withdrawing effects, potentially influencing the electron density distribution in the triazole ring and affecting chemical reactivity.
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Steric Considerations: The position and size of substituents on the benzyl group may influence the conformational preferences and molecular recognition properties.
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